molecular formula C20H18N2O4 B2524281 3-(3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid CAS No. 381214-65-9

3-(3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid

Cat. No.: B2524281
CAS No.: 381214-65-9
M. Wt: 350.374
InChI Key: FOGGGTGHKJQXFI-PKNBQFBNSA-N
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Description

3-(3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid is a useful research compound. Its molecular formula is C20H18N2O4 and its molecular weight is 350.374. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The synthesis of pyrazole-1H-4-yl-acrylic acids, related to the compound , involves the Vilsmeier-Haack reaction of phenyl hydrazone derivatives. This method provides an effective and economical approach to synthesizing such compounds (Deepa, Babu, Parameshwar, & Reddy, 2012).
  • Crystal Structure Studies : Crystallographic studies of related compounds provide insights into their molecular structures, as demonstrated in a study involving a polymeric structure based on similar acrylic acid derivatives (Zhao, Li, Kang, & Wen, 2016).

Chemical Properties and Applications

  • Modification of Hydrogels : Research on the modification of poly vinyl alcohol/acrylic acid hydrogels using various amines, including pyrazole derivatives, highlights potential applications in creating more thermally stable polymers with potential medical applications (Aly & El-Mohdy, 2015).
  • Organic Sensitizers for Solar Cells : Studies involving the engineering of organic sensitizers, incorporating acrylic acid derivatives, demonstrate applications in improving solar cell efficiency (Kim et al., 2006).

Molecular Engineering and Synthesis

  • Molecular Engineering : Research on the annular tautomerism of NH-pyrazoles, which are structurally related to the compound , suggests potential applications in designing molecules with specific properties (Cornago et al., 2009).
  • Synthetic Applications : The synthesis of various pyranone, chromene, and pyridone derivatives, involving reactions with enaminonitriles similar to the compound of interest, showcases the versatility of these compounds in synthesizing diverse molecular structures (Bondock, Tarhoni, & Fadda, 2014).

Safety and Hazards

The compound “3-(3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 3-(3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biological functions.

Mode of Action

It is known to interact with its target, the aromatic-amino-acid aminotransferase . This interaction could potentially alter the enzyme’s activity, leading to changes in the metabolic processes involving aromatic amino acids.

Biochemical Pathways

Given its target, it is likely to influence the metabolic pathways of aromatic amino acids .

Result of Action

Its interaction with aromatic-amino-acid aminotransferase suggests it may influence the metabolism of aromatic amino acids, potentially affecting protein synthesis and other related biological functions .

Properties

IUPAC Name

(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-25-17-10-8-14(12-18(17)26-2)20-15(9-11-19(23)24)13-22(21-20)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,24)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGGGTGHKJQXFI-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C/C(=O)O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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